molecular formula C12H14N2O2 B8390017 2-Propyl-1H-benzoimidazole-5-carboxylic acid methyl ester

2-Propyl-1H-benzoimidazole-5-carboxylic acid methyl ester

Cat. No.: B8390017
M. Wt: 218.25 g/mol
InChI Key: PHGNQQYICDUYGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Propyl-1H-benzoimidazole-5-carboxylic acid methyl ester is a useful research compound. Its molecular formula is C12H14N2O2 and its molecular weight is 218.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

methyl 2-propyl-3H-benzimidazole-5-carboxylate

InChI

InChI=1S/C12H14N2O2/c1-3-4-11-13-9-6-5-8(12(15)16-2)7-10(9)14-11/h5-7H,3-4H2,1-2H3,(H,13,14)

InChI Key

PHGNQQYICDUYGL-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=C(N1)C=C(C=C2)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 23.9 g (100 mMol) of methyl 3,4-diaminobenzoate dihydrochloride and 11.7 g (110 mMol) of butyric acid chloride in 100 ml of phosphorus oxychloride is refluxed for 2 hours. Then about 80 ml of phosphorus oxychloride are distilled off and the residue is mixed with about 150 ml of water. The oily crude product precipitated is extracted three times with 50 ml of ethyl acetate and after evaporation purified by column chromatography (600 g of silica gel; eluant:methylene chloride/methanol (30:1)). Yield: 15.0 g of oil (69% of theory)
Name
methyl 3,4-diaminobenzoate dihydrochloride
Quantity
23.9 g
Type
reactant
Reaction Step One
Quantity
11.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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